molecular formula C10H9ClN2O2 B13275432 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid

6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid

Cat. No.: B13275432
M. Wt: 224.64 g/mol
InChI Key: QWYPHGJICRNYFN-UHFFFAOYSA-N
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Description

6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 6-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a pyridine derivative, followed by the introduction of the but-2-yn-1-ylamino group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom and carboxylic acid group may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-chloropyridine-3-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.

    5-Chloro-3-pyridinecarboxylic acid: Lacks the but-2-yn-1-ylamino group, making it less complex.

    6-[(But-2-yn-1-yl)amino]-3-pyridinecarboxylic acid: Similar but without the chlorine atom at the 5-position.

Uniqueness

6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is unique due to the presence of both the but-2-yn-1-ylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical research.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-2-ynylamino)-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

QWYPHGJICRNYFN-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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